molecular formula C21H26O8 B055831 (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 116673-47-3

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B055831
CAS No.: 116673-47-3
M. Wt: 406.4 g/mol
InChI Key: DUAYHYGJMLZLCE-UHFFFAOYSA-N
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Description

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of two trimethoxyphenyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2,5-bis(3,4,5-trimethoxyphenyl)-1,4-dioxane: Another structural isomer with different ring connectivity.

    3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is unique due to its specific dioxolane ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYHYGJMLZLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391306
Record name 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116673-47-3
Record name 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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